N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide
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Description
This compound is a type of sulfonamide . Sulfonamides are a group of compounds known for their broad spectrum antibacterial action . They are extensively used antibiotics and are also distinctive for treating urinary tract infections . This specific compound has been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(CCC)NC1=CC2=C(C=C1)OCCO2
. The InChI representation is 1S/C12H15NO3/c1-2-3-12(14)13-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14)
. The molecular weight is 221.25 . Chemical Reactions Analysis
The compound has been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests that it may interact with these enzymes in a way that reduces their activity.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its empirical formula is C12H15NO3 . The molecular weight is 221.25 .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with pyrrolidine and octanoyl chloride, followed by reduction and coupling reactions.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-6-carboxylic acid", "pyrrolidine", "octanoyl chloride", "sodium borohydride", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: React 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with pyrrolidine and triethylamine in dichloromethane to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-amine.", "Step 2: Add octanoyl chloride to the reaction mixture and stir at room temperature for 24 hours to form N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide.", "Step 3: Reduce the amide using sodium borohydride in methanol to form N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(pyrrolidin-1-yl)propan-2-yl]octan-1-amine.", "Step 4: Couple the amine with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide in dimethylformamide to form N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(pyrrolidin-1-yl)propan-2-yl]octanamide.", "Step 5: Purify the final product using a combination of dichloromethane and diethyl ether, and dry under vacuum." ] } | |
CAS RN |
2138286-91-4 |
Molecular Formula |
C23H34N2O4 |
Molecular Weight |
402.5 |
Purity |
95 |
Origin of Product |
United States |
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